BenchChemオンラインストアへようこそ!

BDM14471

Antimalarial drug discovery PfAM1 inhibition Structure–activity relationship

BDM14471 is a synthetic, hydroxamate-based inhibitor of the zinc metalloprotease Plasmodium falciparum aminopeptidase M1 (PfAM1), a validated antimalarial drug target essential for intra-erythrocytic parasite growth. The compound belongs to a malonic template series featuring a Z‑configured benzylidene moiety and a para‑fluorobenzylamido substituent; it displays an enzymatic IC50 of 6 nM against recombinant PfAM1.

Molecular Formula C17H15FN2O3
Molecular Weight 314.31 g/mol
CAS No. 934618-96-9
Cat. No. B1667849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDM14471
CAS934618-96-9
SynonymsBDM14471
N-(4-fluorobenzyl)-N'-hydroxy-2-(1-phenylmeth-(Z)-ylidene)malonamide
Molecular FormulaC17H15FN2O3
Molecular Weight314.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=C(C=C2)F)C(=O)NO
InChIInChI=1S/C17H15FN2O3/c18-14-8-6-13(7-9-14)11-19-16(21)15(17(22)20-23)10-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,19,21)(H,20,22)/b15-10-
InChIKeyHJPWSHCUMPAXLD-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDM14471 (CAS 934618-96-9): A Selective, Low-Nanomolar Hydroxamate Inhibitor of Plasmodium falciparum Aminopeptidase M1 (PfAM1)


BDM14471 is a synthetic, hydroxamate-based inhibitor of the zinc metalloprotease Plasmodium falciparum aminopeptidase M1 (PfAM1), a validated antimalarial drug target essential for intra-erythrocytic parasite growth. The compound belongs to a malonic template series featuring a Z‑configured benzylidene moiety and a para‑fluorobenzylamido substituent; it displays an enzymatic IC50 of 6 nM against recombinant PfAM1 [1]. BDM14471 is the result of a “fluoro‑scanning” optimization campaign and was selected for in‑vivo pharmacokinetic evaluation due to its superior potency, selectivity for the parasitic enzyme over mammalian APN, and favourable plasma stability profile [1].

Why Generic Substitution of BDM14471 with In‑Class PfAM1 Inhibitors Fails


PfAM1 inhibitors sharing a hydroxamate zinc‑binding group cannot be regarded as interchangeable. The para‑fluorobenzylamido substituent of BDM14471 is critical for potency, as a “fluoro‑scanning” experiment showed that migration of fluorine to ortho‑ or meta‑positions reduces activity 7‑ to 10‑fold, while complete removal of the halogen (compound 4) increased the IC50 to 125 nM [1]. Moreover, the Z‑isomer of the benzylidene double bond is essential; the corresponding E‑isomer is significantly less active. In‑vitro ADME profiling further demonstrated that BDM14471 uniquely combines sustained rodent plasma stability (>24 h) with human plasma stability, a property not shared by close analogues 1 and 11, making direct substitution without pharmacokinetic verification unreliable [1].

Quantitative Differentiation of BDM14471 (CAS 934618‑96‑9) from Closest Structural Analogues and Reference Inhibitors


4.5‑Fold Greater Enzymatic Potency than the Parent Hit Compound 1 on PfAM1

In the same recombinant PfAM1 enzymatic assay, BDM14471 (compound 2) yielded an IC50 of 6 nM, whereas the direct parent compound 1 (differing only by the absence of the para‑fluoro substituent on the benzyl ring) showed an IC50 of 27 nM [1]. This represents a 4.5‑fold improvement in inhibitory potency upon introduction of the para‑fluorobenzylamido group.

Antimalarial drug discovery PfAM1 inhibition Structure–activity relationship

20.8‑Fold Superiority Over the Non‑Halogenated Analogue 4 on PfAM1

Removal of the halogen atom from the benzylamido scaffold (compound 4) elevated the IC50 to 125 nM, whereas BDM14471 retained an IC50 of 6 nM in the same experimental setup [1]. The 20.8‑fold difference underscores the necessity of the fluoro‑aryl moiety for high‑affinity PfAM1 binding, attributed to increased desolvation entropy in the S1′ pocket.

Malaria protease target Halogen‑bond contribution Selective PfAM1 probe

Decisive Plasma Stability Advantage for In‑Vivo Rodent Studies

In a head‑to‑head in‑vitro ADME comparison, BDM14471 (compound 2) exhibited a half‑life exceeding 24 h in rat plasma, while compound 1 (1.2 h) and compound 11 (1.7 h) were rapidly degraded under identical conditions [1]. All three compounds were stable in human plasma (>24 h), but only BDM14471 combined human and rodent stability, which was critical for its selection as the in‑vivo PK probe.

In‑vivo pharmacokinetics Plasma stability Rodent malaria model

Validated Red‑Blood‑Cell Penetration and In‑Vivo Target‑Site Access

Following a single intraperitoneal dose of 50 mg/kg in female CD1 mice, BDM14471 achieved a red‑blood‑cell AUC0‑∞ of 98 μmol·h/L, exceeding the plasma AUC0‑∞ of 90 μmol·h/L, with a plasma elimination half‑life of 1 h (1–6 h window) [1]. This confirms that BDM14471 not only reaches but accumulates within erythrocytes, the parasitic niche. In contrast, many PfAM1‑selective inhibitors lack documented in‑vivo blood‑stage distribution data.

Parasite digestive vacuole RBC distribution Intraperitoneal pharmacokinetics

Absence of Off‑Target Trapping by Human Carbonic Anhydrase II

Because zinc‑binding hydroxamates can be sequestered by erythrocyte carbonic anhydrase (hCAII) at its high intracellular concentration (~150 μM), BDM14471 was tested for hCAII inhibition and showed 0% inhibition at both 10 μM and 50 μM [1]. This negative result distinguishes BDM14471 from other zinc‑chelating probes that suffer from CA‑mediated RBC trapping and provides a mechanistic explanation for its free intracellular availability.

Carbonic anhydrase liability Zinc‑chelator selectivity RBC compartmentalisation

47‑Fold Greater Enzymatic Potency than the Reference Inhibitor Bestatin

Against the same recombinant PfAM1 enzyme preparation, BDM14471 achieved an IC50 of 6 nM compared with 284 nM for bestatin, a widely used aminopeptidase reference inhibitor [1]. This 47‑fold potency advantage positions BDM14471 as a higher‑resolution chemical probe for PfAM1 biochemical assays and crystallographic studies, where bestatin’s modest affinity limits signal‑to‑noise at low enzyme concentrations.

Bestatin benchmark PfAM1 inhibitor ranking Probe selectivity profiling

Highest‑Impact Research and Industrial Application Scenarios for BDM14471 (934618‑96‑9)


High‑Sensitivity PfAM1 Enzymatic Assays and Crystallographic Soaking Experiments

With an IC50 of 6 nM, BDM14471 enables PfAM1 inhibition assays at enzyme concentrations down to the low‑nanomolar range, substantially improving the signal‑to‑noise ratio over bestatin (IC50 284 nM) or the parent compound 1 (IC50 27 nM) [1]. Its well‑characterised binding pose (PDB 3T8V docking) supports co‑crystallisation and soaking studies aimed at resolving the S1′ pocket geometry.

In‑Vivo Pharmacokinetic/Pharmacodynamic Studies in Rodent Malaria Models

BDM14471 is the only compound in the malonic‑template series with documented rat plasma stability exceeding 24 h and quantitative red‑blood‑cell penetration (AUC0‑∞ 98 μmol·h/L in RBCs) [1]. These properties make it the compound of choice for murine Plasmodium berghei or P. falciparum‑engrafted models requiring sustained systemic and intra‑erythrocytic exposure, provided that the 1 h plasma half‑life and intraperitoneal route are factored into the experimental design.

Selective PfAM1 Chemical Probe for Target‑Deconvolution Studies

The combination of high PfAM1 affinity, demonstrated selectivity over mammalian APN (with the highest selectivity ratio among tested analogues), and absence of hCAII binding at up to 50 μM [1] qualifies BDM14471 as a selective chemical probe for dissecting PfAM1‑specific functions in haemoglobin digestion without confounding off‑target zinc‑chelation effects in erythrocytes.

SAR Expansion and Dual‑Inhibitor Development Starting Point

The quantitative fluoro‑scanning data (ortho‑/meta‑analogues 7‑10‑fold less active; Table 1 [1]) and the Z‑vs‑E isomer activity difference provide a robust SAR foundation for medicinal chemistry programs aiming to improve anti‑parasitic activity while retaining the favourable ADME profile of the 4‑fluorobenzylamido scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BDM14471

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.